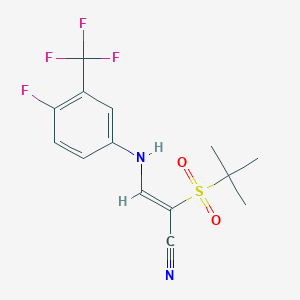

2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Descripción

Propiedades

IUPAC Name |

(Z)-2-tert-butylsulfonyl-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4N2O2S/c1-13(2,3)23(21,22)10(7-19)8-20-9-4-5-12(15)11(6-9)14(16,17)18/h4-6,8,20H,1-3H3/b10-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRYMNDRMZCIGE-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CNC1=CC(=C(C=C1)F)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C\NC1=CC(=C(C=C1)F)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, with the molecular formula C14H14F4N2O2S and a molecular weight of 350.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound features a tert-butyl sulfonyl group, a substituted phenyl ring with fluorine and trifluoromethyl groups, and an enenitrile functional group. These structural characteristics contribute to its biological properties.

Research on similar compounds suggests that the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors. The presence of the nitrile group may enhance binding affinity to target enzymes.

- Modulation of Signaling Pathways : The fluorinated aromatic moiety can interact with various receptors or enzymes involved in cellular signaling pathways.

Biological Activity Data

The biological activity has been evaluated in several contexts:

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of related compounds on A431 cells, demonstrating significant inhibition at concentrations around 50 μM. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Enzyme Inhibition Studies : In enzymatic assays, compounds similar to 2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile showed promising results in inhibiting key enzymes involved in tumor metabolism, suggesting potential applications in cancer therapy.

- Toxicity Assessments : Preliminary toxicity assessments indicated that at concentrations used for biological activity, the compound exhibited low cytotoxicity, making it a candidate for further development as a therapeutic agent.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its potential use in drug formulations targeting specific diseases. Its structural characteristics, particularly the presence of fluorinated phenyl groups, enhance its pharmacokinetic properties, making it suitable for the development of novel therapeutics.

Case Study: Anticancer Activity

Research has shown that compounds similar to 2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile can inhibit key enzymes involved in cancer cell proliferation. For instance, inhibitors targeting Raf kinase have demonstrated efficacy in reducing tumor growth in preclinical models . This highlights the potential for this compound to be further developed as an anticancer agent.

Agrochemical Applications

The compound's sulfonyl group contributes to its activity as a herbicide or pesticide. The ability to modify biological pathways makes it a candidate for developing agrochemicals that can effectively control pests or weeds without harming non-target species.

Case Study: Insect Control

Similar compounds have been used successfully as insecticides by targeting specific neuroreceptors in pests. The design of new molecules based on the structure of 2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile could lead to more effective pest management solutions .

Material Science

Due to its unique chemical structure, this compound can also be explored for applications in material science, particularly in the development of polymers with specific thermal and mechanical properties.

Case Study: Polymer Synthesis

Research indicates that incorporating sulfonamide and nitrile functionalities into polymer backbones can enhance properties such as thermal stability and chemical resistance. Investigations into copolymerization processes using this compound may yield materials suitable for high-performance applications .

Comparación Con Compuestos Similares

2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile

2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

- Molecular Formula : C₁₇H₁₀F₃N₅

- Molecular Weight : 365.29 g/mol

- Key Features: Sulfonyl group replaced by a benzodiazolyl ring, enhancing π-π stacking interactions. The 3-(trifluoromethyl)phenylamino group lacks the fluorine at position 4, reducing steric hindrance.

- Applications: Potential use in optoelectronics or as a kinase inhibitor due to planar aromatic systems .

2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione

- Molecular Formula : C₂₅H₁₆N₂O₄S

- Molecular Weight : 456.47 g/mol

- Key Features: Anthraquinone core introduces redox-active properties. Phenylsulfonyl and enamino groups differ in electronic effects compared to the target compound.

- Applications : Investigated in dye-sensitized solar cells or as a DNA intercalator .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₄F₄N₃O₂S | 367.33 | Tert-butylsulfonyl, 4-fluoro-3-(trifluoromethyl)phenylamino | Bioactive intermediates, drug design |

| 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile | C₂₁H₁₂Cl₂F₃N₃O₃S | 514.30 | 4-Chlorophenylsulfonyl, pyridyloxy | API intermediates |

| 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile | C₁₇H₁₀F₃N₅ | 365.29 | Benzodiazolyl, 3-(trifluoromethyl)phenylamino | Kinase inhibitors, optoelectronics |

| 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione | C₂₅H₁₆N₂O₄S | 456.47 | Anthraquinone, phenylsulfonyl | Dyes, photovoltaic materials |

Key Research Findings

Bioactivity : Fluorine and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in analogs like the pyridyloxy derivative () and benzodiazolyl compound ().

Synthetic Challenges : Halogenated analogs (e.g., 4-chlorophenylsulfonyl) require stringent purification due to reactivity, whereas tert-butylsulfonyl derivatives exhibit improved stability under basic conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the tert-butyl sulfonyl and fluorinated aryl amino motifs in this compound?

- The tert-butyl sulfonyl group is typically introduced via sulfonylation using tert-butyl sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to activate the substrate. For the fluorinated aryl amino moiety, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination can be employed, leveraging the electron-withdrawing effects of fluorine and trifluoromethyl groups to facilitate coupling .

- Example protocol: React 4-fluoro-3-(trifluoromethyl)aniline with a propenenitrile precursor under Pd-catalyzed cross-coupling conditions. Protect reactive sites with tert-butyldimethylsilyl (TBS) groups if needed .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for CH3, singlet) and the enenitrile backbone (δ ~5–7 ppm for vinyl protons).

- X-ray crystallography : Resolve steric effects of the tert-butyl group and planar geometry of the enenitrile system, as demonstrated in similar sulfonamide structures .

- FTIR : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl sulfonyl group influence reactivity in downstream functionalization?

- The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfonyl oxygen. Electronically, the sulfonyl moiety withdraws electron density, polarizing adjacent bonds (e.g., enhancing electrophilicity of the enenitrile system). Computational studies (DFT) on analogous tert-butyl sulfonamides reveal reduced rotational freedom, which may affect binding in biological assays .

Q. What experimental controls are essential when analyzing discrepancies in reaction yields for this compound?

- Parameter optimization : Test varying temperatures (0–80°C), catalysts (e.g., Pd(OAc)2 vs. Pd(dba)2), and protecting groups to isolate yield-limiting steps.

- Byproduct analysis : Use LC-MS to detect intermediates or decomposition products, especially from hydrolysis of the sulfonyl group under acidic conditions .

- Reproducibility : Ensure anhydrous conditions for sulfonylation, as moisture can deactivate reagents .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The sulfonyl group may hydrolyze slowly compared to esters or amides.

- Oxidative stress tests : Expose to H2O2 or liver microsomes to simulate metabolic pathways. Fluorinated aryl groups generally resist oxidation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related enenitriles?

- Assay standardization : Use isogenic cell lines and consistent ATP levels in kinase inhibition assays to minimize variability.

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. methyl sulfonyl) on target binding using SPR or ITC.

- Meta-analysis : Cross-reference datasets from orthogonal studies (e.g., crystallography vs. docking simulations) to validate binding modes .

Methodological Guidelines

- Synthetic Design : Prioritize modular synthesis to isolate intermediates for troubleshooting (e.g., tert-butyl sulfonyl intermediate before aryl amination) .

- Data Validation : Use triplicate runs with internal standards (e.g., deuterated analogs) for quantitative NMR .

- Ethical Compliance : Follow OECD guidelines for environmental risk assessments if fluorinated byproducts are generated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.